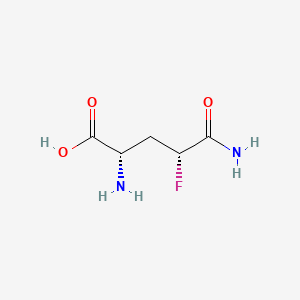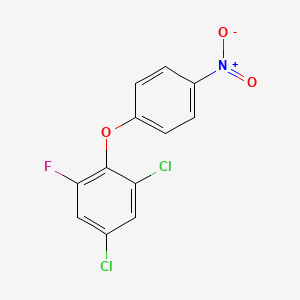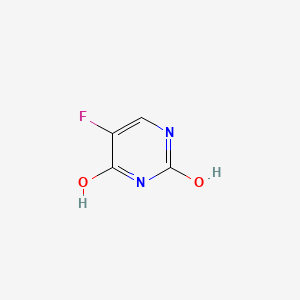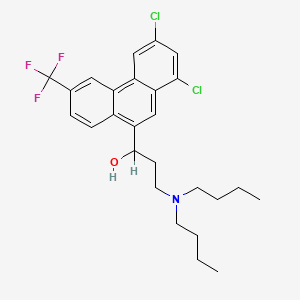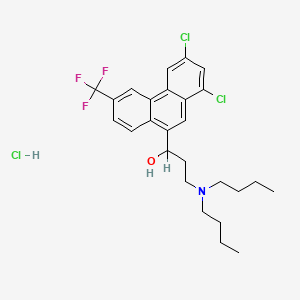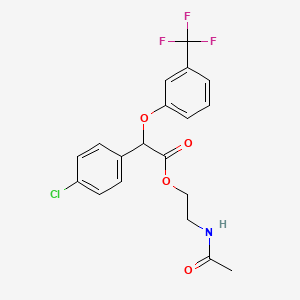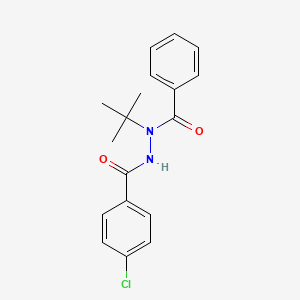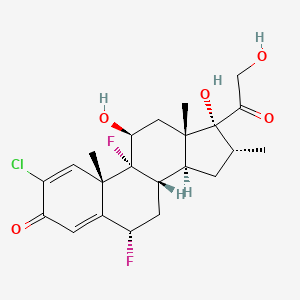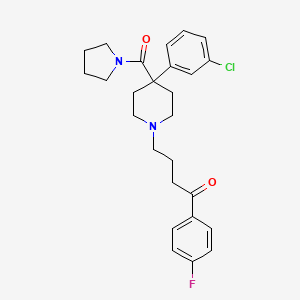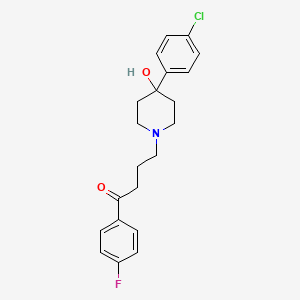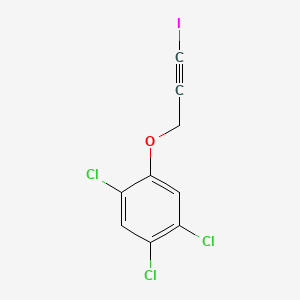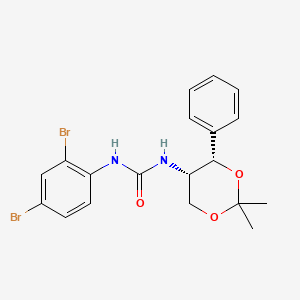
JNJ-10397049
描述
JNJ-10397049 是一种有效的、高度选择性的食欲素 2 受体拮抗剂。 该化合物已被研究用于其促进睡眠的作用以及在动物模型中减弱乙醇的强化作用 . This compound 的化学式为 C19H20Br2N2O3,摩尔质量为 484.188 克/摩尔 .
科学研究应用
JNJ-10397049 具有多种科学研究应用,包括:
化学: 用作工具化合物来研究食欲素 2 受体及其在各种生理过程中的作用。
生物学: 有助于理解食欲素受体在睡眠调节和成瘾中的作用。
医学: 研究其在睡眠障碍和酒精依赖症中的潜在治疗应用。
工业: 用于开发针对食欲素系统的新药.
作用机制
JNJ-10397049 通过选择性结合并拮抗食欲素 2 受体发挥作用。该受体参与觉醒和唤醒的调节。通过阻断食欲素 2 受体,this compound 促进睡眠并减少乙醇的强化作用。 分子靶标包括食欲素 2 受体,所涉及的途径与睡眠和成瘾的调节有关 .
生化分析
Biochemical Properties
JNJ-10397049 interacts primarily with the orexin 2 receptor (OX2R), exhibiting a high degree of selectivity . It has a pKi of 8.3, indicating a strong binding affinity for the OX2R . This interaction with OX2R is crucial for the compound’s biological effects .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it has been found to promote non-rapid eye movement (NREM) sleep in animal models . In the context of neuroinflammation, this compound has been observed to reduce the expression of pro-inflammatory factors IL-1β and TNF-α, and inhibit microglial activation .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the OX2R . By binding to this receptor, it inhibits the activity of orexins, neuropeptides that play a crucial role in wakefulness and other biological functions . This results in an increase in NREM sleep .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce a significant reduction in NREM sleep latency and an increase in NREM sleep duration during the first 2 hours after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. At doses of 10 mg/kg, it was found to increase NREM duration . Furthermore, it has been reported to dose-dependently reduce ethanol-reinforced lever presses, indicating a selective effect for ethanol .
Transport and Distribution
The OX2R, its primary target, is widely distributed throughout the central nervous system, suggesting that this compound may also have a widespread distribution .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its antagonistic action on the OX2R, it is likely to be found in regions where this receptor is expressed. The OX2R is known to be present in various regions of the brain, including the hypothalamus .
准备方法
合成路线和反应条件
JNJ-10397049 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。主要步骤包括:
核心结构的形成: 这涉及 2,4-二溴苯基异氰酸酯与合适的胺反应形成脲衍生物。
环化: 然后将中间体环化形成二恶烷环结构。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法和可扩展的反应条件,以确保最终产品的质量和纯度一致 .
化学反应分析
反应类型
JNJ-10397049 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要产品
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致羟基化衍生物的形成,而取代反应可以在溴的位置引入各种官能团 .
相似化合物的比较
类似化合物
苏沃雷生: 另一种用于治疗失眠的食欲素受体拮抗剂。
阿尔莫雷生: 一种双重食欲素受体拮抗剂,研究其促进睡眠的作用。
MK-1064: 一种选择性食欲素 2 受体拮抗剂,具有类似的促进睡眠的特性.
独特性
JNJ-10397049 的独特之处在于其对食欲素 2 受体比对食欲素 1 受体具有更高的选择性,使其成为研究食欲素 2 受体在睡眠和成瘾中的具体作用的宝贵工具 .
属性
IUPAC Name |
1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKIJGLHFFQHBE-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336831 | |
| Record name | JNJ-10397049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708275-58-5 | |
| Record name | JNJ-10397049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-10397049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-10397049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-10397049 interact with its target, the orexin 2 receptor, and what are the downstream effects of this interaction?
A: this compound selectively binds to the OX2R, preventing the binding of its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways usually activated by orexins. [, , ] These pathways are involved in promoting wakefulness, increasing energy expenditure, and modulating neurotransmitter release. [, ] By blocking these pathways, this compound promotes sleep, reduces food intake, and alters neurotransmitter levels in specific brain regions. [, , ]
Q2: Can you elaborate on the specific effects of this compound on neurotransmitter systems?
A: Research indicates that this compound administration is associated with decreased extracellular histamine levels in the lateral hypothalamus. [] This decrease in histamine, a neurotransmitter linked to wakefulness, is thought to contribute to the sleep-promoting effects of OX2R antagonism. [] Conversely, this compound can lead to increased dopamine release in the prefrontal cortex. [] This increase in dopamine, a neurotransmitter involved in reward and motivation, might play a role in the complex interplay between OX1R and OX2R antagonism on sleep regulation. []
Q3: What is the significance of the selective antagonism of the OX2R by this compound, particularly in comparison to dual orexin receptor antagonists?
A: While dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, this compound selectively targets OX2R. [, ] Studies have shown that OX2R antagonism alone is sufficient to induce and sustain sleep. [] Interestingly, co-administration of this compound with an OX1R antagonist attenuates the sleep-promoting effects of this compound, suggesting a complex interplay between these receptors in sleep regulation. [] This highlights the importance of understanding the distinct roles of each receptor subtype in developing targeted therapies for sleep disorders.
Q4: Beyond sleep regulation, what other potential therapeutic applications are being explored for this compound?
A4: this compound has shown promise in preclinical models for its potential in other areas:
Q5: What are the limitations of the current research on this compound?
A: While promising, most research on this compound is preclinical, relying heavily on animal models and in vitro studies. Further research, particularly clinical trials, is needed to confirm its efficacy and safety profile in humans. [, , ] Additionally, more in-depth investigations are needed to fully elucidate the complex interplay between OX1R and OX2R and their downstream signaling pathways, which will ultimately inform the development of more targeted and effective therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



